
3-(2-Cyanophenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyanophenyl)-2-hydroxypropanoic acid: is an organic compound that features a cyanophenyl group attached to a hydroxypropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-cyanobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions: 3-(2-Cyanophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride for chlorination or acetic anhydride for acetylation.
Major Products:
Oxidation: Formation of 3-(2-Cyanophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Aminophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-(2-Cyanophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Cyanophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in various chemical interactions. These interactions can influence biological pathways and result in specific biological effects.
相似化合物的比较
3-(2-Cyanophenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.
3-(2-Aminophenyl)-2-hydroxypropanoic acid: Similar structure but with an amino group instead of a cyano group.
3-(2-Cyanophenyl)propanoic acid: Lacks the hydroxy group.
Uniqueness: 3-(2-Cyanophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a cyanophenyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
3-(2-cyanophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9NO3/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9,12H,5H2,(H,13,14) |
InChI 键 |
XKMLIPSLMOEEQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15325283.png)
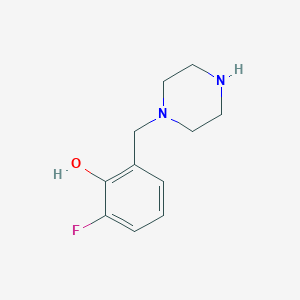
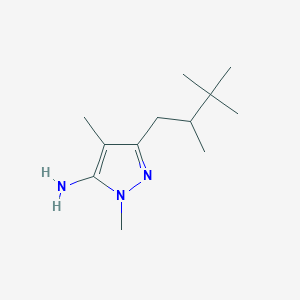
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
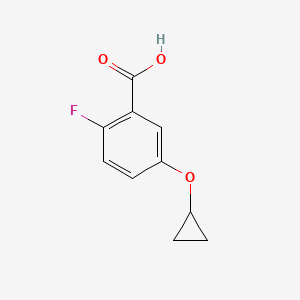

![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)

![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
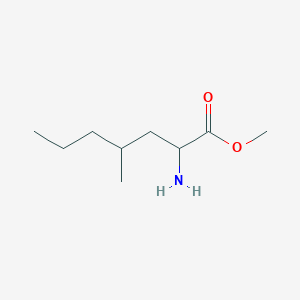

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
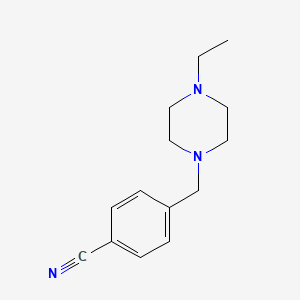
![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
